molecular formula C10H12Cl2O B12281660 2,5-Dichloro-benzenebutanol

2,5-Dichloro-benzenebutanol

Cat. No.: B12281660
M. Wt: 219.10 g/mol
InChI Key: KNZBYSOOWCIEOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-benzenebutanol is an organic compound with the molecular formula C10H12Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 5th positions, and a butanol group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-benzenebutanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzophenone or 2,5-dichlorobenzoic acid.

    Reduction: Formation of 2,5-dichlorobenzyl alcohol or 2,5-dichlorobutane.

    Substitution: Formation of 2,5-dimethoxybenzene or 2,5-dicyanobenzene.

Scientific Research Applications

2,5-Dichloro-benzenebutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-benzenebutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-benzenebutanol: Similar structure but with chlorine atoms at different positions.

    2,5-Dichlorobenzyl alcohol: Lacks the butanol group.

    2,5-Dichlorobenzene: Lacks the butanol group and hydroxyl functionality.

Uniqueness

2,5-Dichloro-benzenebutanol is unique due to the presence of both chlorine atoms and a butanol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)butan-1-ol

InChI

InChI=1S/C10H12Cl2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2

InChI Key

KNZBYSOOWCIEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCO)Cl

Origin of Product

United States

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